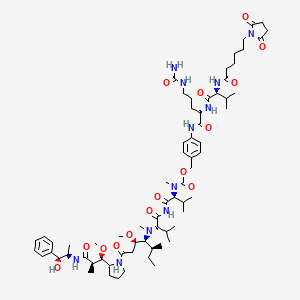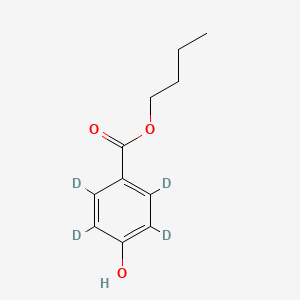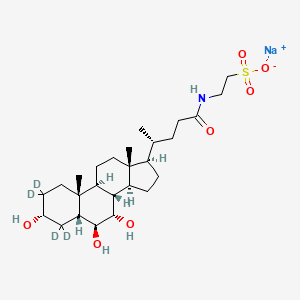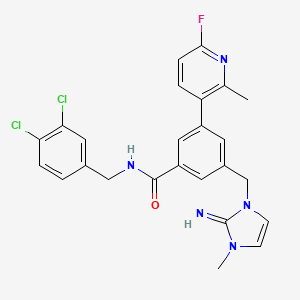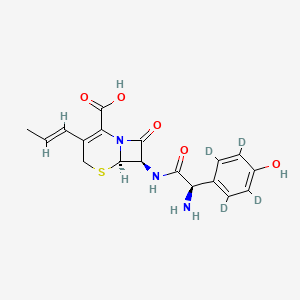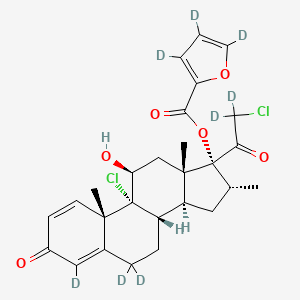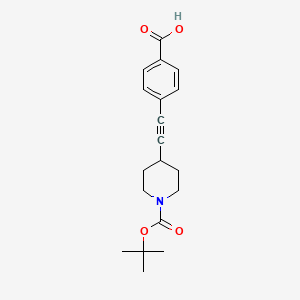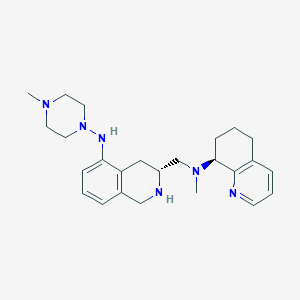![molecular formula C50H56MgN2O8S2 B12425435 magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is a complex organic compound that features a magnesium ion coordinated to a chiral ethoxy-substituted propanoate ligand This compound is notable for its intricate structure, which includes a pyrrole ring substituted with a methylsulfanylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst.
Substitution Reactions:
Formation of the Propanoate Ligand: The ethoxy-substituted propanoate ligand can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Coordination to Magnesium: The final step involves the coordination of the synthesized ligand to a magnesium ion, which can be achieved by reacting the ligand with a magnesium salt, such as magnesium chloride, in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the synthesis of the pyrrole ring and the substitution reactions, as well as the use of automated systems for the coordination step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanylphenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the propanoate ligand, potentially leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group in the propanoate ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted propanoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a ligand in coordination chemistry to study the properties of magnesium complexes.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of conditions related to magnesium deficiency.
Industry: The compound’s unique structure may make it useful in the development of new materials, particularly in the field of catalysis.
Wirkmechanismus
The mechanism of action of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate likely involves the coordination of the magnesium ion to various molecular targets. Magnesium is known to play a crucial role in many enzymatic reactions, and the compound’s structure suggests that it may interact with enzymes involved in metabolic pathways. The presence of the pyrrole ring and the methylsulfanylphenyl group may also contribute to the compound’s activity by facilitating interactions with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but lacks the methylsulfanyl group.
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfonylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is unique due to the presence of the methylsulfanylphenyl group, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C50H56MgN2O8S2 |
|---|---|
Molekulargewicht |
901.4 g/mol |
IUPAC-Name |
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 |
InChI-Schlüssel |
UJYFZCVPOSZDMK-YPPDDXJESA-L |
Isomerische SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Kanonische SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


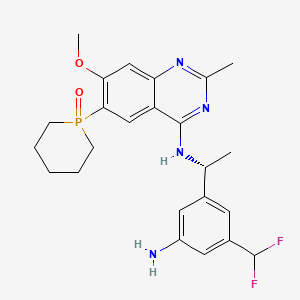
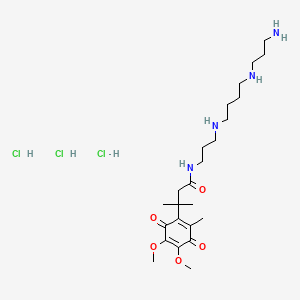
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

